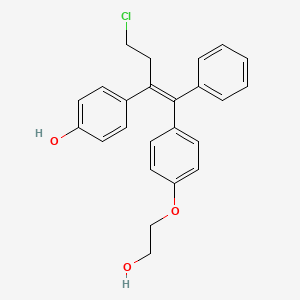
4-Hydroxyospemifene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyospemifene involves several steps, starting with the preparation of the core structure through a series of organic reactions. The key steps include:
Formation of the core structure: This involves the reaction of 2-chloroethylbenzene with 4-(2-hydroxyethoxy)benzaldehyde under specific conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-Hydroxyospemifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of ethyl-substituted phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学的研究の応用
4-Hydroxyospemifene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Hydroxyospemifene involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit enzyme activity: By binding to the active site of enzymes, it prevents substrate binding and subsequent catalytic activity.
Modulate signaling pathways: It can interact with receptors and other signaling molecules, altering cellular responses and functions.
類似化合物との比較
4-Hydroxyospemifene can be compared with other similar compounds, such as:
(Z)-4-(1-(2-chloroethyl)-2-(4-hydroxyphenyl)-2-phenylvinyl)phenol: Similar structure but lacks the hydroxyethoxy group.
(Z)-4-(1-(2-chloroethyl)-2-(4-methoxyphenyl)-2-phenylvinyl)phenol: Similar structure but has a methoxy group instead of a hydroxyethoxy group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethoxy group enhances its solubility and reactivity, making it more versatile in various applications .
特性
CAS番号 |
341525-22-2 |
|---|---|
分子式 |
C₂₄H₂₃ClO₃ |
分子量 |
394.89 |
同義語 |
(Z)-4-(4-Chloro-1-(4-(2-hydroxyethoxy)phenyl)-1-phenylbut-1-en-2-yl)phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















